

Ethylene Dimethanesulfonate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ethylene dimethanesulfonate

Cat. No.: B1198287

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Abstract

Ethylene dimethanesulfonate (EDS), a bifunctional alkylating agent, has emerged as a valuable tool in reproductive biology and toxicology research. Its remarkable specificity in inducing apoptosis in Leydig cells, the primary testosterone-producing cells in the testes, has made it an indispensable compound for studying Leydig cell function, regulation, and regeneration. This technical guide provides a comprehensive overview of **ethylene dimethanesulfonate**, including its chemical properties, mechanism of action, and detailed experimental protocols for its application in research settings.

Chemical Identity and Properties

Ethylene dimethanesulfonate is chemically identified as 2-[(methylsulfonyl)oxy]ethyl methanesulfonate. It is a diester of ethylene glycol and methanesulfonic acid.^{[1][2][3]}

Property	Value	Reference
CAS Number	4672-49-5	[1][2][3][4]
Molecular Formula	C ₄ H ₁₀ O ₆ S ₂	[2][4]
Molecular Weight	218.25 g/mol	[2][4]
IUPAC Name	2-[(methylsulfonyl)oxy]ethyl methanesulfonate	
SMILES	<chem>CS(=O)(=O)OCCOS(C)(=O)=O</chem>	[4]
Synonyms	Ethylene bis(methanesulfonate), 1,2- Bis(mesyloxy)ethane	[5]
Appearance	White crystals or powder	
Melting Point	35-36°C	[3]
Boiling Point	448.9°C at 760 mmHg	[3]
Density	1.461 g/cm ³	[3]

Chemical Structure:

Figure 1. Chemical structure of **Ethylene Dimethanesulfonate**.

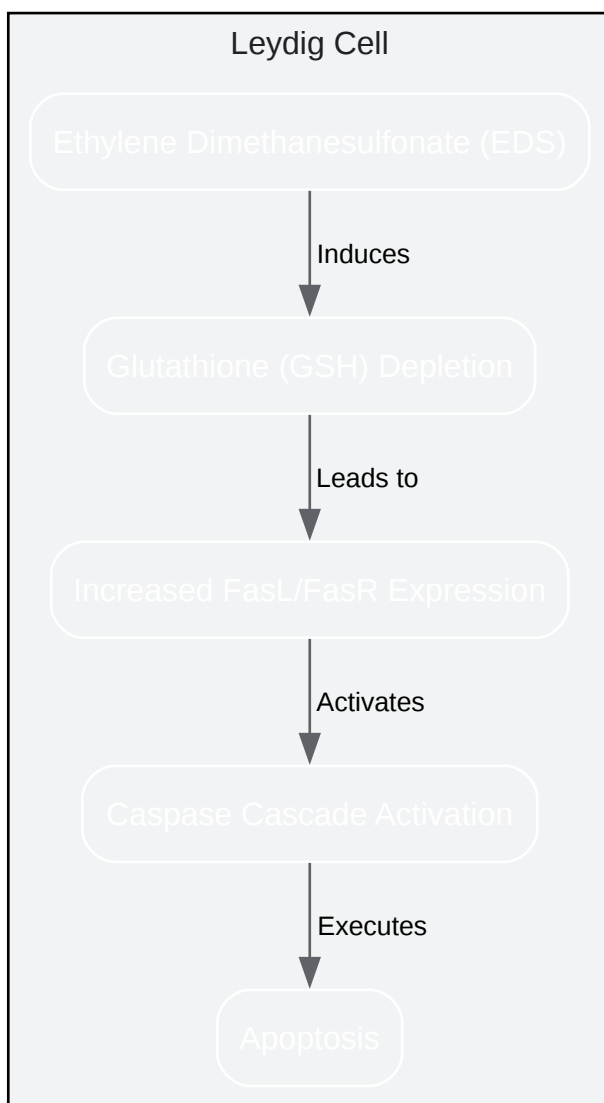
Mechanism of Action: Selective Leydig Cell Apoptosis

Ethylene dimethanesulfonate is a potent and selective cytotoxic agent for adult Leydig cells in the rat testis.[6] Its mechanism of action involves the induction of apoptosis, or programmed cell death.

The cytotoxicity of EDS is believed to be mediated through its properties as an alkylating agent. The process is intricately linked to intracellular glutathione (GSH) levels. Depletion of GSH in Leydig cells appears to be a critical step in initiating the apoptotic cascade.[7] Studies have

shown that modulating intracellular GSH levels can alter the sensitivity of Leydig cells to EDS-induced apoptosis.

The apoptotic pathway triggered by EDS in Leydig cells involves the Fas/FasL system. Following EDS administration, there is an upregulation of both the Fas receptor (FasR) and its ligand (FasL) in Leydig cells, leading to the activation of the caspase cascade and subsequent execution of apoptosis.[8]



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Figure 2. Proposed signaling pathway of EDS-induced Leydig cell apoptosis.

Quantitative Data on Biological Activity

The biological activity of **ethylene dimethanesulfonate** has been quantified in various in vivo and in vitro studies. The following tables summarize key effective concentrations (EC₅₀) and effective doses (ED₅₀) reported in the literature.

Table 1: In Vitro Efficacy (EC₅₀)

Endpoint	Cell Type / System	EC ₅₀	Reference
Inhibition of hCG-stimulated Testosterone Production	Purified Adult Rat Leydig Cells	370 µM	[1]
Inhibition of Testosterone Production	Adult Rat Leydig Cells	60 µg/mL	
Inhibition of [³⁵ S]methionine Incorporation	Adult Rat Leydig Cells	95 µg/mL	
Inhibition of [³⁵ S]methionine Incorporation	Immature Rat Leydig Cells	420 µg/mL	
Inhibition of Testosterone Production	Adult Rabbit Leydig Cells	1137 µM	[7]
Inhibition of Testosterone Production	Immature Rabbit Leydig Cells	4397 µM	[7]
Inhibition of Testosterone Production	Adult Rat Testis Explants	336 µM	[7]
Inhibition of Testosterone Production	Adult Rabbit Testis Explants	2026 µM	[7]

Table 2: In Vivo Efficacy (ED₅₀)

Endpoint	Animal Model	ED ₅₀	Reference
Inhibition of hCG-stimulated Testosterone Production	Adult Rat	60 mg/kg	[1]
Serum Testosterone Decline (Intra-testicular injection)	Rat	1.2 mg/kg	[9]
Serum Testosterone Decline (Lumbar injection)	Rat	36.8 mg/kg	[9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **ethylene dimethanesulfonate**.

In Vivo Administration for Leydig Cell Ablation in Rats

Objective: To selectively eliminate Leydig cells in adult male rats.

Materials:

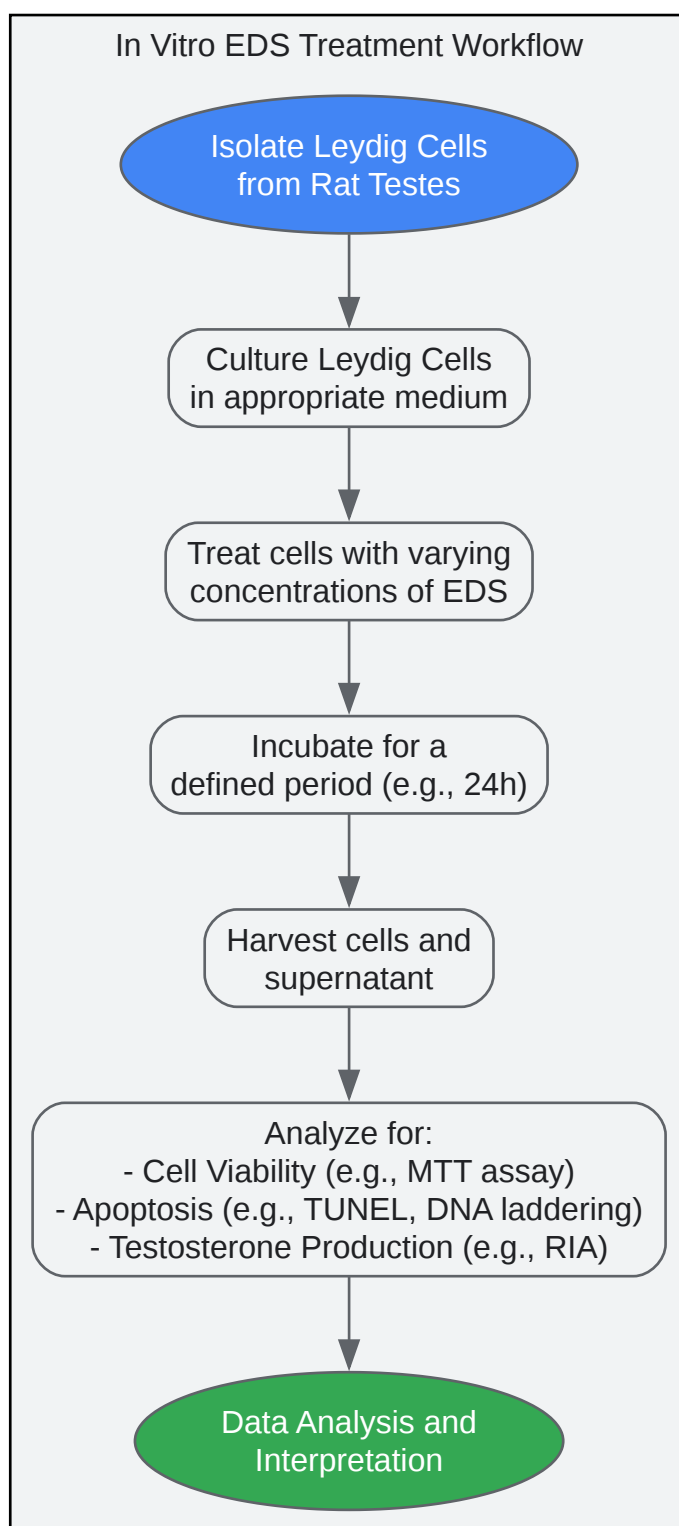
- **Ethylene dimethanesulfonate (EDS)**
- Dimethyl sulfoxide (DMSO)
- Corn oil or other suitable vehicle
- Adult male Sprague-Dawley rats (250-300g)
- Syringes and needles for injection

Procedure:

- Prepare the EDS solution. A common dosage is 75 mg/kg body weight.^[10] Dissolve the required amount of EDS in a minimal volume of DMSO and then dilute with corn oil to the final desired concentration. Ensure the solution is homogenous.
- Administer a single intraperitoneal injection of the EDS solution to the rats.
- Monitor the animals for any adverse effects.
- Leydig cell ablation is typically complete within 3-4 days post-injection, with testosterone levels reaching castrate levels.^[11] Leydig cell regeneration begins around 14-21 days post-injection.^[12]

In Vitro Treatment of Leydig Cells

Objective: To assess the direct effects of EDS on isolated Leydig cells.



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Figure 3. Experimental workflow for in vitro studies of EDS on Leydig cells.

4.2.1. Leydig Cell Isolation from Rat Testes

Materials:

- Testes from adult male rats
- Medium 199 or DMEM/F-12
- Collagenase (Type I or IV)
- DNase I
- Percoll or Ficoll
- Centrifuge
- Sterile instruments

Procedure:

- Euthanize rats and aseptically remove testes.
- Decapsulate the testes and mince the tissue in a sterile petri dish containing medium.
- Incubate the minced tissue with collagenase (e.g., 0.25 mg/mL) in medium at 34°C with gentle shaking for 10-15 minutes to dissociate the interstitial cells.
- Filter the cell suspension through a nylon mesh (e.g., 100 μ m) to remove seminiferous tubules.
- Wash the cells by centrifugation and resuspend in fresh medium.
- To enrich for Leydig cells, a density gradient centrifugation step using Percoll or Ficoll can be performed. Layer the cell suspension on top of the gradient and centrifuge. Leydig cells will be found at a specific density layer (e.g., between 1.064 and 1.070 g/ml for Percoll).[2]
- Collect the Leydig cell-enriched fraction, wash, and resuspend in culture medium. Cell purity can be assessed by histochemical staining for 3 β -hydroxysteroid dehydrogenase (3 β -HSD)

activity.

4.2.2. Apoptosis Detection by DNA Laddering Assay

Objective: To visualize the characteristic fragmentation of DNA that occurs during apoptosis.

Materials:

- Control and EDS-treated Leydig cells
- Lysis buffer (e.g., containing Tris-HCl, EDTA, and a detergent like SDS)
- RNase A
- Proteinase K
- Phenol:chloroform:isoamyl alcohol
- Ethanol
- Agarose gel electrophoresis system
- DNA loading dye
- Ethidium bromide or other DNA stain

Procedure:

- Harvest control and treated cells.
- Lyse the cells in lysis buffer.
- Treat the lysate with RNase A to degrade RNA.
- Treat with Proteinase K to digest proteins.
- Extract the DNA using phenol:chloroform:isoamyl alcohol.
- Precipitate the DNA with ethanol and resuspend in TE buffer.

- Mix an aliquot of the DNA with loading dye and load onto an agarose gel (e.g., 1.5-2.0%).
- Run the gel until the dye front has migrated an adequate distance.
- Stain the gel with ethidium bromide and visualize under UV light. Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments in multiples of ~180-200 base pairs.

Conclusion

Ethylene dimethanesulfonate is a powerful and specific tool for researchers studying Leydig cell biology. Its ability to selectively induce apoptosis provides a unique model for investigating the intricate processes of steroidogenesis, testicular function, and cell regeneration. A thorough understanding of its chemical properties, mechanism of action, and appropriate experimental protocols is crucial for its effective and reliable use in a research setting. This guide provides a foundational resource for scientists and professionals in the field of drug development and reproductive science to harness the full potential of this important research compound.

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